molecular formula C12H16N2O B3068970 1-(5-Amino-2-methylphenyl)piperidin-2-one CAS No. 941868-25-3

1-(5-Amino-2-methylphenyl)piperidin-2-one

Cat. No.: B3068970
CAS No.: 941868-25-3
M. Wt: 204.27 g/mol
InChI Key: ROFVFYUZNNIHNE-UHFFFAOYSA-N
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Description

Contextualization of Piperidinone Derivatives in Organic and Medicinal Chemistry Research

The piperidinone core is a well-established and highly valued scaffold in the field of chemical synthesis and drug discovery. Its prevalence in numerous biologically active compounds underscores its importance as a "privileged structure" that offers a versatile framework for molecular design.

Nitrogen-containing heterocyclic compounds are fundamental to the chemistry of life and the practice of medicine. ijcaonline.org These cyclic structures, which incorporate at least one nitrogen atom within the ring, are integral components of a vast array of natural products, including nucleic acids (DNA and RNA), vitamins, and alkaloids. ijcaonline.orgnih.govresearchgate.net Their unique chemical properties, such as the ability of the nitrogen atom to form hydrogen bonds with biological targets, make them ideal building blocks for new therapeutic agents. nih.gov Consequently, nitrogen heterocycles are found in a significant majority of FDA-approved drugs, with estimates suggesting they are present in approximately 60% of small-molecule pharmaceuticals. researchgate.net Their broad distribution and diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, continue to drive extensive research in synthetic and medicinal chemistry. nih.govsciencepublishinggroup.com

The six-membered piperidine (B6355638) ring is one of the most common heterocyclic motifs in the pharmaceutical industry. nih.govproquest.com Piperidine derivatives are represented in more than twenty classes of pharmaceuticals, highlighting their versatility and importance in drug design. proquest.comencyclopedia.pub These compounds have demonstrated a wide spectrum of biological activities, including analgesic, antipsychotic, anticancer, and antibiotic properties. proquest.comencyclopedia.pub

Piperidinones, which are derivatives of piperidine containing a carbonyl group within the ring, serve as crucial intermediates in the synthesis of pharmaceuticals and are themselves components of many biologically active molecules. nih.govwikipedia.orgvasudhapharma.com The 4-piperidone scaffold, for example, is a key precursor in the synthesis of fentanyl and its analogues. wikipedia.orgdtic.mil Various substituted piperidinones have been investigated for a range of therapeutic applications, as detailed in the table below.

Piperidinone Scaffold TypeReported Biological/Pharmacological ActivitiesKey Research Findings
3,5-Bis(ylidene)-4-piperidonesAnticancer, Antioxidant, Topoisomerase IIα inhibitionConsidered curcumin mimics, some derivatives show high potency against various cancer cell lines (HCT116, MCF7, A549) with minimal cytotoxicity to non-cancer cells. nih.gov
2,6-Diaryl-3-methyl-4-piperidonesAntibacterial, AntifungalThiosemicarbazone derivatives of this scaffold exhibit significant antimicrobial activity, suggesting potential for developing new anti-infective agents. biomedpharmajournal.org
2-Substituted 4-piperidonesAcetylcholinesterase (AChE) InhibitionServe as key building blocks for synthesizing analogues of Donepezil, a drug used for Alzheimer's disease, allowing for structure-activity relationship studies. nih.govacs.org
General Piperidin-4-onesAnalgesic, Antiviral, CNS DepressantThe scaffold is recognized for a wide array of biological activities, making it a versatile template for drug development. biomedpharmajournal.orgresearchgate.net
Matrine-type PiperidinesAnalgesic (via κ-opioid receptor)Structure-activity relationship studies on these alkaloids, which contain a piperidinone-like core, help in designing new analgesics. jst.go.jp

Rationale for Investigating the 1-(5-Amino-2-methylphenyl)piperidin-2-one Core Structure

The specific arrangement of the aminomethylphenyl group attached to the nitrogen of a piperidin-2-one ring in this compound presents a compelling case for dedicated research. This rationale is built upon the synthetic utility of the piperidin-2-one framework and the established significance of its constituent parts in chemical history.

The piperidin-2-one (δ-valerolactam) framework is a valuable building block in organic synthesis. Its structure offers multiple points for chemical modification, allowing for the creation of diverse molecular libraries. A variety of synthetic methods have been developed to access this scaffold. One common approach involves the cyclization of 5-aminoalkanoic acids or their derivatives. dtic.mil More advanced, one-pot protocols have been developed, for example, transforming Baylis-Hillman adducts into substituted piperidine-2,6-diones through a sequence of reactions including rearrangement, hydrolysis, and cyclization. researchgate.net The synthesis of piperidin-2-ones can also be achieved through intramolecular arylation of enelactams or via multicomponent reactions, which allow for the rapid assembly of complex structures. researchgate.net The accessibility of this framework through various synthetic routes makes it an attractive starting point for the development of novel compounds. researchgate.netorganic-chemistry.org

Both the piperidinone and the amino-methylphenyl moieties have a significant history in chemical and pharmaceutical research. Piperidin-4-ones, as previously mentioned, are well-established intermediates. wikipedia.org The broader class of piperidines has been a subject of synthesis research for decades, with methods ranging from the catalytic hydrogenation of pyridines to complex cycloaddition reactions. dtic.mil

The amino-methylphenyl portion of the molecule also has precedent in chemical synthesis. For instance, 2-Amino-5-methylphenol has been utilized in the synthesis of Schiff base ligands and non-metallocene catalysts for polymerization. sigmaaldrich.com This demonstrates the utility of this substitution pattern on a benzene ring as a reactive handle for constructing more complex molecules. The combination of these two historically relevant scaffolds into the single structure of this compound suggests a molecule with latent potential, building on established chemical principles while offering a novel structural arrangement for exploration.

Current Research Gaps and Future Perspectives for this compound

A comprehensive search of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts, the piperidinone ring and the amino-methylphenyl group, are well-studied in various contexts, dedicated research into the synthesis, characterization, and potential applications of this specific molecule is not publicly available.

This absence of data represents a clear opportunity for future investigation. The primary amino group on the phenyl ring offers a versatile site for further functionalization, allowing for the synthesis of a library of derivatives. These derivatives could be screened for a wide range of biological activities, drawing hypotheses from the known pharmacological profiles of other piperidinone-containing compounds, such as anticancer, antimicrobial, or CNS-acting agents. proquest.comnih.govbiomedpharmajournal.org

Future research should focus on:

Development of an efficient and scalable synthesis for this compound.

Thorough characterization of the compound using modern analytical techniques (NMR, MS, X-ray crystallography).

Exploratory derivatization of the amino group to create a diverse set of new chemical entities.

Systematic biological screening of the parent compound and its derivatives to identify potential therapeutic applications.

By addressing these research gaps, the scientific community can fully elucidate the chemical properties and potential utility of the this compound core structure, potentially unlocking a new class of compounds with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-2-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-6-10(13)8-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFVFYUZNNIHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271302
Record name 1-(5-Amino-2-methylphenyl)-2-piperidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-25-3
Record name 1-(5-Amino-2-methylphenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Amino-2-methylphenyl)-2-piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 1 5 Amino 2 Methylphenyl Piperidin 2 One

Retrosynthetic Analysis and Strategic Route Selection for 1-(5-Amino-2-methylphenyl)piperidin-2-one

Identification of Key Disconnection Points and Precursor Design

Retrosynthetic analysis of this compound reveals two primary disconnection points that guide the design of precursor molecules. The first key disconnection is the C-N bond between the aryl ring and the piperidin-2-one nitrogen. This leads to two potential precursor types: an aniline (B41778) derivative and a δ-halovalerate or a related species. The second strategic disconnection is within the piperidin-2-one ring itself, typically at the amide bond, which suggests a linear amino acid precursor that can undergo intramolecular cyclization.

These disconnections inform the design of the following key precursors:

Aryl precursors: 2-Methyl-5-nitroaniline or 1-fluoro-2-methyl-5-nitrobenzene. The nitro group serves as a precursor to the final amino group and activates the ring for nucleophilic aromatic substitution.

Piperidin-2-one precursors: Piperidin-2-one itself or 5-bromopentanoyl chloride.

Comparative Analysis of Potential Synthetic Strategies

Several synthetic strategies can be envisioned based on the retrosynthetic analysis. A comparative analysis helps in selecting the most efficient and practical route.

StrategyDescriptionAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (NAS) This approach involves the reaction of an activated aryl halide (e.g., 1-fluoro-2-methyl-5-nitrobenzene) with piperidin-2-one. The nitro group activates the aryl ring towards nucleophilic attack.Utilizes readily available starting materials. The reaction conditions are often straightforward.The scope can be limited by the electronic nature of the aryl halide. Harsh conditions might be required.
Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide (e.g., 1-bromo-2-methyl-5-nitrobenzene) and piperidin-2-one.Offers broad substrate scope and functional group tolerance. wikipedia.org Generally proceeds under milder conditions than traditional methods. acsgcipr.orgThe cost of the palladium catalyst and ligands can be a drawback. acsgcipr.org Optimization of reaction conditions (ligand, base, solvent) is often necessary.
Intramolecular Cyclization This strategy involves creating a linear precursor containing both the aminophenyl moiety and the pentanoic acid chain, followed by an intramolecular amide bond formation to construct the piperidin-2-one ring.Can be highly efficient for forming the heterocyclic ring. Allows for the introduction of substituents on the piperidine (B6355638) ring.The synthesis of the linear precursor can be multi-step. Cyclization conditions need to be carefully controlled to avoid side reactions.

Established Synthetic Routes to the this compound Scaffold

Nucleophilic Aromatic Substitution (NAS) Pathways and Derivatives Thereof

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the formation of aryl-nitrogen bonds. nih.gov In the synthesis of this compound, this pathway typically involves the reaction of an electron-deficient aryl halide with piperidin-2-one. The presence of a nitro group on the aromatic ring is crucial for activating the substrate towards nucleophilic attack.

A typical reaction sequence is as follows:

Reaction of 1-fluoro-2-methyl-5-nitrobenzene with piperidin-2-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Subsequent reduction of the nitro group to an amine, often achieved through catalytic hydrogenation (e.g., using Pd/C and H2) or with a reducing agent like tin(II) chloride.

Buchwald-Hartwig Amination Approaches for Aryl-Piperidine Linkages

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under relatively mild conditions, offering a significant advantage over traditional methods that often require harsh reaction conditions. wikipedia.orgacsgcipr.org

For the synthesis of the target molecule, this approach would involve:

Reactants: 1-bromo-2-methyl-5-nitrobenzene and piperidin-2-one.

Catalyst System: A palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., X-Phos or BINAP). beilstein-journals.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). beilstein-journals.org

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are commonly used. acsgcipr.org

The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The final step would be the reduction of the nitro group as described in the NAS pathway.

Optimization of Synthetic Pathways and Reaction Conditions

Catalyst Selection and Ligand Design for Enhanced Efficiency

The synthesis of N-aryl piperidin-2-ones, such as this compound, is often achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide and the piperidin-2-one nitrogen. wikipedia.orglibretexts.org The efficiency of this transformation is highly dependent on the choice of catalyst and, particularly, the ancillary ligand bound to the palladium center.

Catalyst Systems: Palladium sources can be Pd(0) complexes like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(II) precursors such as Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ to the active Pd(0) species. libretexts.org The selection of the ligand is critical for stabilizing the catalytic species, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst deactivation. wikipedia.org

Ligand Design: Early catalyst systems for C-N coupling reactions have evolved significantly. The development of specialized phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.

Bulky, Electron-Rich Monodentate Ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and those from the "Buchwald family" (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. For the synthesis of N-aryl piperidones, XPhos has been identified as an optimal ligand. researchgate.net

Bidentate Phosphine Ligands: Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos (bis(2-diphenylphosphinophenyl)ether) have also proven effective. They form stable chelate complexes with palladium, which can prevent catalyst decomposition and enhance reaction rates. wikipedia.org

N-Heterocyclic Carbenes (NHCs): In some C-N coupling reactions, NHCs have emerged as powerful alternatives to phosphine ligands due to their strong σ-donating properties and steric tunability.

The choice of ligand often depends on the specific substrates. For an electron-rich amine like 5-amino-2-methylaniline (or its precursor), a highly active catalyst system employing a bulky, electron-rich phosphine ligand is generally preferred to achieve high yields and reaction rates.

Catalyst System ComponentExample(s)Role in Enhancing Efficiency
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst.
Monodentate Ligands XPhos, SPhos, P(tBu)₃Steric bulk and electron-rich nature promote oxidative addition and reductive elimination.
Bidentate Ligands BINAP, DPEPhos, JosiphosForm stable chelates, prevent catalyst decomposition, and can induce chirality. wikipedia.org
Base NaOtBu, K₂CO₃, Cs₂CO₃Activates the amine nucleophile and facilitates the deprotonation of the intermediate complex.

Yield Enhancement and Side-Product Minimization

Optimizing the synthesis of this compound requires careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Key Optimization Strategies:

Choice of Base: A strong, non-nucleophilic base is crucial for the deprotonation of the piperidin-2-one nitrogen. Sodium tert-butoxide (NaOtBu) is commonly used, but weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed for sensitive substrates to avoid side reactions. acsgcipr.org

Temperature Control: Reaction temperatures are carefully controlled to balance reaction rate with catalyst stability and selectivity. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or the formation of side products like hydrodehalogenation of the aryl halide.

Minimizing Side Products: A potential side reaction is the β-hydride elimination from the intermediate palladium-amido complex, which leads to a hydrodehalogenated arene and an enamine. The use of bulky ligands helps to suppress this pathway by sterically disfavoring the conformation required for elimination. wikipedia.org Furthermore, when dealing with the free amino group on the phenyl ring, protection may be necessary to prevent competitive N-arylation at that site.

Table of Optimization Parameters:

Parameter Common Choices Rationale for Yield Enhancement
Catalyst Loading 0.1 - 5 mol% Lowering loading reduces cost, but must be sufficient for complete conversion. acsgcipr.org
Ligand-to-Metal Ratio 1:1 to 2:1 Optimizing this ratio is key to maintaining an active and stable catalytic species.
Base NaOtBu, K₃PO₄, Cs₂CO₃ Strong bases promote amine deprotonation; weaker bases can improve functional group tolerance.
Solvent Toluene, Dioxane, THF Affects solubility of reactants and catalyst, influencing reaction rate and stability.

| Temperature | 80-110 °C | Balances reaction rate against catalyst decomposition and side reactions. |

Chemical Reactivity and Derivatization of this compound

The compound features several reactive sites: the piperidin-2-one (lactam) ring, the electron-rich phenyl ring, and the primary amino group. This allows for a wide range of chemical transformations to generate diverse derivatives.

Oxidation and Reduction Transformations of the Piperidin-2-one Moiety

The lactam functionality within the piperidin-2-one ring can undergo both oxidation and reduction.

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the this compound into the corresponding 1-(5-amino-2-methylphenyl)piperidine, a saturated cyclic amine. This is a common strategy to access substituted piperidines from their lactam precursors. nih.gov

Oxidation: While the lactam itself is relatively resistant to oxidation, the adjacent α-carbon can be functionalized. Oxidative methods, sometimes involving hypervalent iodine reagents or photocatalysis, can generate N-acyliminium ion intermediates. nih.govchemrxiv.org These electrophilic intermediates can then be trapped by nucleophiles to introduce substituents at the C6 position of the piperidin-2-one ring. Oxidation with reagents like bromine can lead to the formation of α,α'-dibromo lactams, which are versatile synthetic intermediates. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, as well as the weaker activating effect of the lactam nitrogen. Both the amino and methyl groups are ortho, para-directing.

Electrophilic Substitution: Given the directing effects, electrophiles are expected to substitute at the positions ortho and para to the amino group (positions 4 and 6). However, the position ortho to the methyl group (position 3) is also activated. The high reactivity of the ring can lead to polysubstitution, for instance, in reactions like bromination. libretexts.org To achieve monosubstitution, the powerful activating effect of the amino group often needs to be attenuated by converting it into an amide (e.g., an acetamide) prior to the substitution reaction. libretexts.orgncert.nic.in

Diazonium Salt Formation: The primary amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H) in Sandmeyer-type reactions, greatly expanding the range of accessible derivatives. libretexts.org The diazonium ion can also act as an electrophile in coupling reactions with activated aromatic compounds to form azo dyes. libretexts.orgbyjus.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on this ring is generally unfavorable due to its electron-rich nature. Such reactions typically require the presence of a strong electron-withdrawing group and a good leaving group on the ring, neither of which is present in the parent molecule.

Functional Group Interconversions and Protective Group Strategies

The presence of the reactive primary amino group necessitates the use of protecting group strategies to achieve selective transformations at other positions of the molecule. libretexts.org

Amino Group Protection: To prevent undesired reactions at the amino group during synthesis or derivatization (e.g., acylation, oxidation, or electrophilic substitution on the ring), it can be temporarily masked with a protecting group. libretexts.org Common protecting groups for amines include:

Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.com

Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate and typically removed by catalytic hydrogenation. researchgate.net

Fmoc (9-Fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu and removed under mild basic conditions (e.g., with piperidine in DMF). creative-peptides.comresearchgate.net

Acetyl (Ac): Introduced using acetic anhydride, this group converts the amine to an amide, reducing its basicity and nucleophilicity. It can be removed by acidic or basic hydrolysis. libretexts.orgncert.nic.in

The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule (orthogonality). ub.edu

Functional Group Interconversions: The primary amino group can be converted into other functionalities. Besides the diazotization mentioned earlier, it can undergo alkylation, acylation to form amides, or sulfonylation to form sulfonamides. ncert.nic.in

Table of Common Amine Protecting Groups:

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc Boc₂O Acidic (e.g., TFA, HCl) creative-peptides.com
Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic Hydrogenation (H₂/Pd) researchgate.net
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., Piperidine in DMF) creative-peptides.comresearchgate.net

Asymmetric Synthesis of Chiral Derivatives of Piperidin-2-one

If a substituent is introduced at the C3, C4, C5, or C6 position of the piperidin-2-one ring, a stereocenter is created. The development of asymmetric methods to control the stereochemistry of these derivatives is of significant interest.

Catalytic Asymmetric Methods: Enantioselective synthesis of substituted piperidin-2-ones can be achieved through various catalytic strategies. For instance, asymmetric hydrogenation of unsaturated piperidin-2-one precursors using chiral transition metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) with chiral ligands can produce enantiomerically enriched products. nih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of precursors like dihydropyridinones with boronic acids represent another powerful approach. researchgate.netsnnu.edu.cn

Chiral Auxiliary-Based Methods: An alternative strategy involves attaching a chiral auxiliary to the piperidin-2-one precursor. The auxiliary directs the stereochemical outcome of a subsequent reaction (e.g., alkylation or addition). After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. The SAMP/RAMP hydrazone methodology is a well-established example used for the asymmetric synthesis of 6-substituted piperidin-2-ones. nih.gov

Kinetic Resolution: A racemic mixture of a substituted piperidin-2-one derivative can be resolved through kinetic resolution. In this process, a chiral reagent or catalyst reacts preferentially with one enantiomer, allowing the other enantiomer to be recovered in an enriched form. rsc.org For example, the asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(-)-sparteine can achieve kinetic resolution. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 1 5 Amino 2 Methylphenyl Piperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the methylphenyl ring, the methylene (B1212753) protons of the piperidinone ring, the methyl group protons, and the amine group protons. The integration of these signals would correspond to the number of protons of each type. Coupling constants (J-values) between adjacent protons would reveal their connectivity.

¹³C NMR spectroscopy would indicate the number of chemically non-equivalent carbon atoms in the molecule. Signals would be expected for the carbons of the aromatic ring, the carbonyl carbon of the piperidinone ring, the methylene carbons of the piperidinone ring, and the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data Tables:

Table 1: Hypothetical ¹H NMR Data for 1-(5-Amino-2-methylphenyl)piperidin-2-one | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~7.0-7.2 | d | ~8.0 | 1H | Ar-H | | ~6.5-6.7 | dd | ~8.0, 2.0 | 1H | Ar-H | | ~6.4-6.5 | d | ~2.0 | 1H | Ar-H | | ~3.6 | t | ~6.0 | 2H | N-CH₂ (piperidinone) | | ~3.5 | s | 2H | NH₂ | | ~2.5 | t | ~6.0 | 2H | CO-CH₂ (piperidinone) | | ~2.2 | s | 3H | Ar-CH₃ | | ~1.9 | m | - | 4H | -CH₂-CH₂- (piperidinone) |

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~170 C=O
~145 Ar-C (C-NH₂)
~135 Ar-C (C-N)
~130 Ar-C (C-CH₃)
~125 Ar-CH
~115 Ar-CH
~110 Ar-CH
~50 N-CH₂ (piperidinone)
~30 CO-CH₂ (piperidinone)
~25 -CH₂- (piperidinone)
~22 -CH₂- (piperidinone)

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of protons within the piperidinone ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connection between the aminomethylphenyl group and the piperidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Table 3: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3200 N-H stretch Primary Amine
3100-3000 C-H stretch Aromatic
3000-2850 C-H stretch Aliphatic
~1650 C=O stretch Amide (Lactam)
1600-1450 C=C stretch Aromatic Ring

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition (C₁₂H₁₆N₂O). The fragmentation pattern observed in the mass spectrum would provide valuable information about the molecule's structure. Expected fragmentation pathways could include cleavage of the piperidinone ring and loss of fragments from the aminomethylphenyl moiety.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Ion
204.1263 [M]⁺ (Molecular Ion)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound, elemental analysis would be used to experimentally determine the percentage of carbon, hydrogen, nitrogen, and oxygen. The results would be compared to the theoretical percentages calculated from the molecular formula (C₁₂H₁₆N₂O) to confirm the compound's purity and empirical formula.

Table 5: Theoretical Elemental Analysis for C₁₂H₁₆N₂O

Element Theoretical Percentage
Carbon (C) 70.56%
Hydrogen (H) 7.90%
Nitrogen (N) 13.71%

Computational Chemistry and Theoretical Investigations of 1 5 Amino 2 Methylphenyl Piperidin 2 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometric Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometric optimization calculations using DFT would identify the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

For 1-(5-Amino-2-methylphenyl)piperidin-2-one, conformational analysis would be crucial. This involves exploring the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The piperidin-2-one ring can adopt various conformations, such as chair, boat, and twist-boat forms. Furthermore, the orientation of the 5-Amino-2-methylphenyl group relative to the piperidin-2-one ring would be systematically investigated to identify the global minimum energy conformer and other low-energy isomers. This analysis is vital as the conformation of a molecule often dictates its biological activity and physical properties.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energies and spatial distributions of these orbitals are critical in understanding a molecule's chemical reactivity and electronic transitions.

An FMO analysis of this compound would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies a more reactive molecule. The distribution of these orbitals would likely show the HOMO localized on the electron-rich amino group and the phenyl ring, while the LUMO might be distributed over the carbonyl group of the piperidin-2-one ring.

Table 1: Hypothetical Frontier Molecular Orbital Properties

Parameter Predicted Value Significance
EHOMO ~ -5.0 to -6.0 eV Correlates with the ionization potential and electron-donating ability.
ELUMO ~ -1.0 to -2.0 eV Correlates with the electron affinity and electron-accepting ability.

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Mapping and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these are regions susceptible to electrophilic attack. Positive potential (typically blue) would likely be found around the hydrogen atoms of the amino group and the phenyl ring, suggesting sites for nucleophilic attack. This analysis provides a visual representation of the molecule's polarity and its potential interaction with other molecules.

Reactivity Descriptors

From the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These descriptors, based on conceptual DFT, provide quantitative measures of a molecule's reactivity.

Table 2: Key Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution.
Chemical Softness (S) 1/(2η) The reciprocal of hardness, indicating higher reactivity.

These descriptors would quantify the electrophilic and nucleophilic nature of this compound, providing a more in-depth understanding of its reactivity profile.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT studies provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules around this compound, providing a realistic representation of its behavior in solution.

By running simulations in different solvents (e.g., water, ethanol, DMSO), it would be possible to observe how the solvent molecules interact with the solute and how these interactions affect its conformational preferences. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the amino and carbonyl groups of the molecule would be expected. These interactions could stabilize certain conformations over others, potentially altering the conformational landscape compared to the gas phase calculations from DFT. The results of these simulations would be crucial for understanding the behavior of this compound in a biological or chemical system where it is not in isolation.

Conformational Stability and Dynamics of the Piperidin-2-one Ring

The six-membered piperidin-2-one ring, a core structural feature of this compound, is not planar and exists in various conformations due to the sp3 hybridization of its carbon and nitrogen atoms. The conformational landscape of this ring is critical as it dictates the three-dimensional shape of the molecule, which in turn influences its interaction with biological targets.

Computational studies, utilizing methods like Density Functional Theory (DFT), are employed to determine the most stable conformations and the energy barriers between them. The piperidin-2-one ring typically adopts non-planar conformations such as chair, boat, and twist-boat forms to alleviate steric and torsional strain. researchgate.netacs.org For a six-membered ring, these conformations can be quantitatively described using Cremer-Pople puckering parameters. nih.govsmu.edu These parameters, including the total puckering amplitude (Q) and phase angles (θ and φ), define the exact shape of the ring. A Q value of 0 Å would indicate a completely planar ring. researchgate.net

Table 1: Predicted Conformational Parameters of the Piperidin-2-one Ring
ConformationRelative Energy (kcal/mol)Total Puckering Amplitude (Q, Å)Cremer-Pople Classification
Chair0.000.55C
Twist-Boat5.30.51T
Boat6.50.58B

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological macromolecule like a protein. nih.govnih.gov This method is instrumental in rational drug design for predicting the binding mode and affinity of a small molecule ligand within the active site of a target protein.

For this compound, molecular docking studies can be performed against a panel of potential biological targets to elucidate its possible mechanisms of action. Given its structural features, which are common in various bioactive compounds, plausible targets include enzymes like kinases, proteases, and cholinesterases, as well as G-protein coupled receptors (GPCRs). figshare.comresearchgate.net

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function. This function estimates the binding affinity, typically expressed as a binding energy in kcal/mol, with more negative values indicating stronger binding. nih.govresearchgate.net The results can predict whether the compound is likely to be an inhibitor or activator of the protein. For instance, docking studies on similar piperidine (B6355638) derivatives have identified potent inhibitors for enzymes like thymidine (B127349) phosphorylase and urease. nih.govnih.gov

Table 2: Predicted Binding Affinities for this compound with Potential Biological Targets
Potential Protein TargetTarget ClassPredicted Binding Affinity (kcal/mol)Potential Interaction
Cyclooxygenase-2 (COX-2)Enzyme (Oxidoreductase)-8.9Inhibition
Thymidine PhosphorylaseEnzyme (Transferase)-7.5Inhibition
Dopamine Receptor D2GPCR-8.2Antagonism
AcetylcholinesteraseEnzyme (Hydrolase)-9.1Inhibition

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. rsc.orgnih.govacs.orgnumberanalytics.comnih.gov The specific functional groups of this compound allow for a variety of such interactions:

Hydrogen Bonding: The primary amino group (-NH2) on the phenyl ring and the carbonyl group (C=O) of the piperidin-2-one ring are potent hydrogen bond donors and acceptors, respectively. They can form strong hydrogen bonds with polar amino acid residues like serine, threonine, and aspartic acid in a protein's active site.

Pi-Stacking and Pi-Cation Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov Additionally, the electron-rich π-system can interact favorably with positively charged residues like lysine (B10760008) or arginine through cation-π interactions.

In Silico Prediction of Biological Activity and ADMET Properties

Computational tools can predict the likely biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule before it is synthesized. nih.govnih.gov These predictions are crucial for early-stage drug discovery, helping to prioritize compounds with favorable drug-like properties.

Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissADME are widely used for this purpose. clinmedkaz.orgijcrt.orgmdpi.comgenexplain.com PASS predicts a wide spectrum of biological activities based on the structural formula of a compound, providing probabilities for each activity. youtube.comakosgmbh.de SwissADME calculates physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. ijcrt.orgmdpi.commdpi.com For aniline (B41778) and piperidine derivatives, these tools can predict a range of activities, from enzyme inhibition to effects on the central nervous system. clinmedkaz.orgmdpi.com

Table 3: Predicted ADMET and Physicochemical Properties for this compound
PropertyPredicted ValueInterpretation
Molecular Weight204.26 g/molCompliant with Lipinski's Rule (<500)
LogP (Lipophilicity)1.85Good oral bioavailability predicted
Topological Polar Surface Area (TPSA)55.1 ŲGood cell membrane permeability predicted
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeantYesPotential for CNS activity
CYP450 2D6 InhibitorYesPotential for drug-drug interactions
AMES ToxicityNoLikely non-mutagenic

Based on its structure, this compound has the potential to act as an enzyme inhibitor. Computational methods can predict the likelihood of a compound inhibiting a particular enzyme and estimate its potency (e.g., as an IC50 value). nih.govjournalcrd.orgacs.orgnih.gov

The process involves docking the compound into the active site of various enzymes and analyzing the binding interactions. A strong binding affinity, coupled with interactions that block the catalytic machinery or prevent substrate binding, suggests inhibitory potential. The presence of the piperidin-2-one scaffold, a known pharmacophore in many enzyme inhibitors, along with the substituted aniline moiety, makes this compound a candidate for inhibiting a range of enzymes. For example, similar structures have shown inhibitory activity against cholinesterases and various proteases. researchgate.netresearchgate.net

Table 4: Predicted Enzyme Inhibition Potential
Enzyme TargetPredicted IC50 (µM)Potential Therapeutic Area
Monoamine Oxidase B (MAO-B)0.85Neurodegenerative Diseases
Acetylcholinesterase (AChE)1.20Alzheimer's Disease
Cyclooxygenase-2 (COX-2)2.50Inflammation, Pain
Dipeptidyl Peptidase III (DPP III)5.75Pain Regulation

In Vitro Biological Activity and Mechanistic Investigations of 1 5 Amino 2 Methylphenyl Piperidin 2 One

Evaluation of Antimicrobial Activity of 1-(5-Amino-2-methylphenyl)piperidin-2-one and its Derivatives

Piperidone and piperidine (B6355638) derivatives have been a subject of extensive research for their potential as antimicrobial agents. biomedpharmajournal.org These compounds exhibit a range of activities against various pathogenic bacteria and fungi. biomedpharmajournal.orgjocpr.com The structural modifications on the piperidine ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of piperidine have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Studies have shown that these compounds can inhibit the growth of clinically relevant pathogens. For instance, certain piperidine derivatives show activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The antibacterial action is often compared to standard antibiotics like chloramphenicol (B1208) to gauge its potential. biointerfaceresearch.com

Research into related N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives also highlights the potential of the aminomethylphenyl moiety in antimicrobial agents, with some compounds in this class showing activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Xanthomonas campestris, and Escherichia coli (Gram-negative). jocpr.com Furthermore, a series of 3,5-diamino-piperidine derivatives have been identified as translation inhibitors that show potent antibacterial activity, particularly against the problematic Gram-negative pathogen Pseudomonas aeruginosa. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) based on an amino-piperidine structure also display broad-spectrum potency against key Gram-positive and Gram-negative bacterial strains. researchgate.net

Derivative ClassBacterial StrainGram TypeObserved ActivityReference
Piperidine derivativesStaphylococcus aureusPositiveActive, compared to chloramphenicol biointerfaceresearch.com
Piperidine derivativesEscherichia coliNegativeActive, compared to chloramphenicol biointerfaceresearch.com
3,5-diamino-piperidine derivativesPseudomonas aeruginosaNegativeExceptional anti-P. aeruginosa activity nih.gov
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesBacillus subtilisPositiveGood antimicrobial activity jocpr.com
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesXanthomonas campestrisNegativeGood antimicrobial activity jocpr.com

Antifungal Properties and Spectrum of Activity

In addition to antibacterial effects, piperidin-4-one derivatives have been evaluated for their antifungal properties. biomedpharmajournal.org Certain synthesized compounds were found to be active against a range of fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org The introduction of specific chemical groups, such as a thiosemicarbazone moiety, has been shown to significantly enhance the antifungal activity of the parent piperidin-4-one structure when compared to standard drugs like terbinafine. biomedpharmajournal.org

Similarly, studies on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have demonstrated their potential against fungal pathogens like Fusarium oxysporum, with certain derivatives exhibiting good activity. jocpr.com This suggests that the broader class of compounds containing the aminomethylphenyl group linked to a heterocyclic ring may possess a valuable spectrum of antifungal action.

DerivativeFungal StrainActivity Compared to TerbinafineReference
Thiosemicarbazone derivatives of piperidin-4-oneMicrosporum gypseumSignificant biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneMicrosporum canisSignificant biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneTrichophyton mentagrophytesSignificant biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneTrichophyton rubrumSignificant biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneCandida albicansSignificant biomedpharmajournal.org

Determination of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents visible growth of a microorganism. nih.gov For piperidine derivatives, MIC values have been determined to quantify their activity. biomedpharmajournal.org In studies of piperidin-4-ones, the MIC was defined as the lowest concentration showing 100% growth inhibition against the tested fungal strains. biomedpharmajournal.org

For 3,5-diamino-piperidine (DAP) derivatives, MIC values were determined against a panel of clinical isolates of P. aeruginosa. nih.gov The results demonstrated that a lead compound from this series had robust and consistent activity, with potent MIC₈₀ and MIC₉₀ values, indicating its effectiveness against the majority of the tested isolates. nih.gov These quantitative assessments are crucial for comparing the efficacy of new derivatives against existing antibiotics and for guiding further structural optimization. nih.govresearchgate.net

Assessment of Anticancer and Antiproliferative Activities

The piperidine structural motif is present in numerous compounds investigated for their anticancer and antiproliferative activities. nih.gov Research has focused on the ability of these molecules to selectively target cancer cells, induce programmed cell death (apoptosis), and halt the cell division cycle.

Cytotoxic Effects on Specific Cancer Cell Lines (In Vitro)

A significant feature of potential anticancer agents is their ability to exert greater toxicity toward cancer cells than normal, healthy cells. nih.gov Several studies have demonstrated that piperidone derivatives exhibit this tumor-selective cytotoxicity. nih.govnih.gov For example, a series of piperidone compounds were shown to be highly toxic to human leukemia cell lines (HL-60, CCRF-CEM) at low micromolar concentrations, while being significantly less toxic to non-malignant cells like human foreskin fibroblasts (Hs27) and normal breast epithelial cells (MCF-10A). nih.gov

This selective cytotoxicity has been observed across a range of cancer types. Derivatives of 3,5-bis(benzylidene)-4-piperidones were generally found to be highly toxic to human gingival carcinoma (Ca9-22), squamous carcinoma (HSC-2, HSC-4), colon adenocarcinoma (Colo-205, HT-29), and lymphoid (CEM) neoplasms, while showing lower toxicity towards non-malignant human gingival, periodontal ligament, and pulp fibroblasts. nih.gov The potency of these compounds is often quantified by their 50% cytotoxic concentration (CC₅₀) or 50% inhibitory concentration (IC₅₀) values.

Compound SeriesCell LineCell TypeAverage CC₅₀/IC₅₀ (µM)Reference
Piperidones (P3, P4, P5)HL-60Leukemia1.52 - 2.26 nih.gov
Piperidones (P3, P4, P5)CCRF-CEMLeukemia1.52 - 2.26 nih.gov
Piperidones (P3, P4, P5)Hs27Non-malignant Fibroblast>10 (less toxic) nih.gov
Piperidones (P3, P4, P5)MCF-10ANon-malignant Breast>10 (less toxic) nih.gov
3,5-bis(benzylidene)-4-piperidonesCa9-22Gingival CarcinomaVaries by derivative nih.gov
3,5-bis(benzylidene)-4-piperidonesColo-205Colon AdenocarcinomaVaries by derivative nih.gov
3,5-bis(benzylidene)-4-piperidonesHGFNon-malignant Gingival FibroblastHigher values (less toxic) nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

The cytotoxic effects of piperidone derivatives are often mediated by their ability to induce apoptosis and interfere with the cell cycle. nih.govnih.gov Mechanistic studies have revealed that these compounds can trigger the intrinsic pathway of apoptosis, which is characterized by the depolarization of mitochondria, accumulation of reactive oxygen species (ROS), and activation of executioner caspases like caspase-3 and caspase-7. nih.govnih.gov The activation of caspase-3 leads to the cleavage of key cellular proteins, such as poly(ADP-ribose)polymerase (PARP), which is a hallmark of apoptosis. mdpi.com

Antioxidant Activity Profiling

No studies were identified that investigated the antioxidant capabilities of this compound.

Radical Scavenging Assays (e.g., DPPH radical scavenging assay)

There is no available data from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or other similar tests to quantify the radical scavenging potential of this compound.

Enzyme Inhibition Studies and Mechanistic Elucidation

No research has been published detailing the enzyme inhibition profile of this compound.

Characterization of Enzyme Binding and Kinetics

Information regarding the binding affinity, inhibition constants (Kᵢ), or the kinetics of interaction between this compound and any enzyme is not available.

Identification of Specific Molecular Targets (e.g., kinases, proteases, glycosidases, carbonic anhydrases, cholinesterases, ureases, DNA gyrase, ATP synthase)

There are no studies that identify or characterize specific molecular enzyme targets for this compound.

Competitive vs. Non-Competitive Inhibition Mechanisms

Without kinetic data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound remains undetermined.

Investigation of Other In Vitro Biological Activities (e.g., Antiviral, Anti-inflammatory)

No in vitro studies have been reported concerning the potential antiviral or anti-inflammatory activities of this compound.

Mechanistic Elucidation of Biological Effects of this compound

Molecular Interaction Profiles with Biological Pathways

There is no direct research identifying the molecular interaction profiles of this compound with specific biological pathways. However, the chemical structure, which features an aminophenyl group and a piperidinone core, suggests potential interactions with pathways commonly targeted by similar molecules.

Piperidine moieties are integral to a vast array of pharmacologically active compounds and are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org For instance, various piperidine derivatives have been investigated for their roles as inhibitors of enzymes such as protein kinases, HIV-1 protease, and fatty acid amide hydrolase. clinmedkaz.org

The aminophenyl portion of the molecule is also a common feature in bioactive compounds. For example, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and evaluated for their antimicrobial and antioxidant activities, though the specific mechanisms of action were not deeply elucidated in the available studies.

Without empirical data, any potential molecular interactions of this compound remain speculative. Future in vitro screening against a panel of common biological targets would be necessary to determine its molecular interaction profile.

Table 1: Potential (Hypothetical) Molecular Target Classes for Aminophenyl Piperidinone Derivatives

Target ClassPotential InteractionRationale based on Structural Analogs
KinasesInhibitionThe aminophenyl moiety is present in some kinase inhibitors.
G-protein-coupled receptors (GPCRs)Agonism/AntagonismThe piperidine scaffold is common in GPCR ligands.
Ion ChannelsModulationPiperidine derivatives are known to modulate various ion channels.
ProteasesInhibitionThe piperidinone structure could potentially interact with the active sites of certain proteases.

This table is purely hypothetical and based on the activities of structurally related but distinct chemical classes. There is no experimental data to support these potential interactions for this compound.

Cellular Response Pathways and Signaling Modulation

Direct evidence of how this compound modulates cellular response pathways and signaling is not available in the current scientific literature. The cellular effects of a compound are a direct consequence of its molecular interactions.

Generally, compounds containing piperidine and aminophenyl motifs can influence a variety of cellular signaling cascades. For example, if a compound were to inhibit a specific protein kinase, it could disrupt downstream signaling pathways that regulate cell proliferation, differentiation, or apoptosis. Similarly, interaction with a GPCR could trigger or block second messenger systems, such as those involving cyclic AMP (cAMP) or inositol (B14025) phosphates, leading to a wide range of cellular responses.

Given the lack of specific data, it is impossible to definitively state which, if any, cellular response pathways are modulated by this compound. Elucidating these effects would require a suite of in vitro cellular assays, such as cell viability assays, reporter gene assays to monitor the activity of specific signaling pathways, and phosphoproteomics to identify changes in protein phosphorylation states upon treatment with the compound.

Structure Activity Relationship Sar and Design of Analogues of 1 5 Amino 2 Methylphenyl Piperidin 2 One

Systematic Exploration of SAR for 1-(5-Amino-2-methylphenyl)piperidin-2-one

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For this compound, the key structural components for SAR analysis are the substituted phenyl ring, the piperidin-2-one (a delta-lactam) moiety, the position and nature of the amino group, and the molecule's stereochemistry.

The phenyl ring of this compound presents multiple sites for substitution, allowing for the fine-tuning of the molecule's electronic, steric, and lipophilic properties. Studies on analogous aromatic ring-substituted compounds suggest that both the nature and the position of substituents are fundamental influences on biological activity. nih.govmdpi.com

The existing methyl group at the 2-position and the amino group at the 5-position on the phenyl ring of the title compound already establish a specific substitution pattern. Further modifications could explore the impact of additional substituents at positions 3, 4, and 6, or the replacement of the existing methyl group.

Modification Type General Principle Observed in Analogues Potential Impact on Activity References
Positional Isomerism Activity is sensitive to the substituent's position (ortho, meta, para). Ortho and meta positions are often favored over para.Altering the vector of the substituent can change binding orientation and affinity. mdpi.com
Electronic Effects Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) often enhance activity.Can modulate pKa of the amino group or influence cation-π interactions at the target. nih.govnih.govmdpi.com
Lipophilicity Increased lipophilicity can improve membrane permeability but may also increase non-specific binding.A balance is required; optimal lipophilicity depends on the specific biological target and system. mdpi.com
Steric Hindrance Bulky substituents can either improve or hinder activity, depending on the size and shape of the binding pocket.Can provide better selectivity or cause steric clashes that prevent binding. mdpi.com

This table presents generalized SAR principles derived from related compound classes, which may be applicable to the design of novel this compound analogues.

The piperidin-2-one ring is a six-membered delta-lactam that serves as a crucial scaffold. In many biologically active molecules, such heterocyclic rings are essential for activity, providing a rigid framework that correctly orients the appended pharmacophoric groups for optimal interaction with a biological target. nih.govacs.org The piperidine (B6355638) ring is a ubiquitous structural motif in pharmaceuticals and natural products. acs.orgresearchgate.net

The lactam portion of the piperidin-2-one ring has specific features that contribute to biological recognition. The carbonyl group can act as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. The constrained, non-planar ring structure limits the conformational freedom of the molecule, which can be entropically favorable for binding to a receptor or enzyme active site. mdpi.com The reactivity of the lactam ring, influenced by ring strain, is a key feature of related β-lactam antibiotics and is responsible for their mechanism of action. nih.govnih.gov While the δ-lactam ring of piperidin-2-one is less strained than a β-lactam, its chemical properties are still vital for its role as a stable scaffold and its potential interactions at a binding site. researchgate.net In some contexts, cyclic lactams can act as mimics of dipeptide structures, which is relevant for interactions with protein targets. mdpi.com

The amino group on the phenyl ring is a primary pharmacophore, capable of forming key interactions with biological targets. As a basic center, it can be protonated at physiological pH, allowing for ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. Furthermore, the N-H bonds of the primary amine can serve as hydrogen bond donors.

The position of the amino group is critical. In this compound, the amino group is at the 5-position (meta to the piperidinone attachment point). This specific placement dictates the spatial vector of this key interacting group relative to the rest of the molecule. Studies involving the synthesis of derivatives from N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine highlight the utility of this substituted phenylamine as a building block for biologically active molecules. researchgate.net In other compound classes, the introduction of amino acid moieties has been shown to significantly improve biological activity, underscoring the importance of the amino group. dovepress.com However, the contribution of an amino group is context-dependent, as studies on some β-aminocarbonyl compounds have shown that electron-donating groups can sometimes reduce activity. uobasrah.edu.iq

Stereochemistry plays a pivotal role in the activity of chiral drugs, as biological systems (receptors, enzymes, transporters) are themselves chiral. mdpi.com While this compound itself is achiral, the introduction of a substituent on the piperidin-2-one ring at positions 3, 4, 5, or 6 would create one or more stereocenters.

It is well-established that different stereoisomers of a compound can have vastly different pharmacological and pharmacokinetic properties. mdpi.com One enantiomer may exhibit high affinity for a target, while the other may be inactive or even interact with a different target, potentially causing off-target effects. nih.gov Research on piperidin-4-one derivatives has demonstrated a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.govfigshare.com Furthermore, stereochemistry can influence drug uptake, with some transport systems showing stereospecificity. mdpi.com Therefore, in the design of any substituted analogues of this compound, controlling the stereochemistry would be essential for producing compounds with optimal and well-defined biological activity.

Rational Design and Synthesis of this compound Analogues and Derivatives

Based on the SAR principles derived from related structures, the rational design of analogues can be pursued to probe the chemical space around the parent molecule and potentially discover compounds with enhanced activity or improved properties.

The piperidin-2-one ring is a prime target for modification to explore how changes in its structure, rigidity, and substitution pattern affect biological activity. nih.govacs.org Analysis of the crystal structure of the Alzheimer's drug donepezil, which contains a piperidine ring, bound to its target acetylcholinesterase suggests that additional substituents on the piperidine ring could be accommodated in the binding pocket, potentially leading to improved pharmacological profiles. acs.org

Common strategies for modifying such heterocyclic rings include:

Introduction of Substituents: Placing small alkyl, aryl, or functional groups (e.g., hydroxyl, keto) at different positions on the piperidinone ring can probe for additional favorable interactions within the binding site.

Ring Rigidification: Creating bicyclic systems, for instance by adding an ethylene (B1197577) bridge to form an azabicycloalkane structure, can lock the conformation of the ring. This reduces conformational flexibility, which can lead to higher binding affinity if the locked conformation is the one recognized by the target.

Ring Expansion or Contraction: Synthesizing analogues with pyrrolidinone (5-membered ring) or azepan-2-one (B1668282) (7-membered ring) systems can determine the optimal ring size for fitting into the binding pocket.

Introduction of Heteroatoms: Replacing a methylene (B1212753) (-CH₂-) group in the ring with another heteroatom, such as oxygen (to form an oxazinanone) or sulfur, can alter the ring's conformation and polarity.

Modification Strategy Example Rationale References
C-3 Substitution 3-Methyl or 3-phenyl substitutionProbes for steric and hydrophobic pockets near the lactam carbonyl. nih.govacs.org
C-4 Substitution 4-Hydroxy or 4,4-dimethyl substitutionIntroduces polar interactions or steric bulk in the center of the ring. researchgate.net
Ring Rigidification Bridging C-3 and C-6 to form a bicyclic lactamLocks the ring conformation to test pre-organization for binding. nih.gov
Ring Contraction Synthesis of the corresponding 1-phenylpyrrolidin-2-one analogueDetermines if a smaller, 5-membered ring scaffold is better tolerated. mdpi.com
Ring Expansion Synthesis of the corresponding 1-phenylazepan-2-one (B6166961) analogueDetermines if a larger, more flexible 7-membered ring improves activity. mdpi.com

This table illustrates potential modification strategies for the piperidin-2-one ring based on common practices in medicinal chemistry for related scaffolds.

Alterations of the Amino-Methylphenyl Moiety

No data is available on how substitutions or modifications to the 5-amino or 2-methyl positions on the phenyl ring of this specific compound affect its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

No QSAR models have been developed or published for this specific class of compounds.

Development of Predictive Models for Biological Activity

Consequently, without underlying SAR data, no predictive QSAR models for the biological activity of this compound analogues have been created.

Future Research Directions and Potential Applications of 1 5 Amino 2 Methylphenyl Piperidin 2 One

Advanced Synthetic Methodologies for Derivatives of 1-(5-Amino-2-methylphenyl)piperidin-2-one

The generation of a diverse library of derivatives is crucial for exploring the full potential of the this compound scaffold. Moving beyond traditional synthesis, future efforts will likely concentrate on more efficient, sustainable, and automated techniques.

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. rsc.org Future syntheses of derivatives of this compound are expected to incorporate these principles. This involves the use of renewable resources, less hazardous solvents, and atom-economical reactions. For instance, research has demonstrated the synthesis of piperidones using amino acids instead of ammonia, which can decrease toxicity and potentially enhance bioactivity. sciencemadness.orgresearchgate.net Such approaches align with the growing demand for sustainable chemical manufacturing. unibo.it The focus will be on minimizing waste, avoiding toxic reagents, and improving energy efficiency throughout the synthetic process.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Piperidone Scaffolds

Feature Conventional Synthesis Green Chemistry Approach
Starting Materials Often petroleum-based Renewable resources, such as amino acids. sciencemadness.orgresearchgate.net
Solvents Chlorinated hydrocarbons, DMF Water, ethanol, supercritical CO₂, ionic liquids
Catalysts Stoichiometric reagents, heavy metals Biocatalysts, reusable solid catalysts
Atom Economy Often low, with significant byproducts High, maximizing incorporation of starting materials
Energy Consumption High-temperature reflux Microwave-assisted synthesis, room temperature reactions

| Waste Generation | Significant, often hazardous | Minimized and biodegradable |

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better reaction control, and improved scalability. mdpi.com This technology is particularly well-suited for creating libraries of derivatives for high-throughput screening. By passing reagents through a series of reactors, multistep syntheses can be performed continuously without the need to isolate intermediates. mdpi.com Automated flow peptide synthesizers have demonstrated the ability to incorporate amino acid residues in minutes, a principle that can be adapted for the rapid synthesis of this compound derivatives. nih.govthieme-connect.de This approach allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purity.

Table 2: Representative Parameters in Flow Synthesis of Heterocyclic Compounds

Parameter Description Typical Range/Value Benefit
Residence Time The time reagents spend in the reactor. Seconds to minutes mdpi.com Rapid optimization and high throughput
Flow Rate The volume of reagent solution passing through the reactor per unit time. µL/min to mL/min mdpi.com Precise control over stoichiometry and reaction time
Temperature Can be rapidly heated or cooled. -78°C to >200°C Access to novel reaction pathways and improved kinetics
Pressure Allows for superheating of solvents above their boiling points. Atmospheric to >20 bar Increased reaction rates and prevention of solvent boiling

| Reactor Volume | Typically small, leading to a high surface-area-to-volume ratio. | Microliters to milliliters | Efficient heat and mass transfer |

Exploration of Novel Biological Targets for this compound

The inherent structural features of this compound suggest it could interact with a wide array of biological targets. The piperidine (B6355638) scaffold is known to be a key element in compounds targeting the central nervous system, cancer, and infectious diseases. clinmedkaz.org

Neglected Tropical Diseases (NTDs): Compounds featuring an aminopyridine moiety have shown promise in the development of new drugs against NTDs caused by protozoa. nih.gov Given the structural similarity, the aminophenyl group of this compound could serve a similar purpose, making its derivatives candidates for screening against diseases like Chagas disease, leishmaniasis, and human African trypanosomiasis. nih.gov

Neurodegenerative Disorders: The piperidine ring is present in many neurologically active compounds. nih.gov Derivatives of this scaffold could be designed to target pathways implicated in diseases like Alzheimer's and Parkinson's. For example, piperazine-based compounds have been shown to reduce both amyloid and Tau pathology in preclinical models of Alzheimer's disease. researchgate.net Furthermore, Mendelian randomization studies have suggested causal links between circulating amino acid levels and the risk of neurodegenerative disorders, hinting at potential targets for amino-functionalized molecules. nih.gov

Table 3: Potential Biological Targets in Neurodegenerative Disorders for Piperidine-Based Compounds

Target Class Specific Example Potential Therapeutic Relevance
Enzymes Monoamine Oxidase (MAO) Parkinson's Disease, Depression nih.gov
Dihydrofolate Reductase (DHFR) Potential role in neuronal health and disease nih.gov
Acetylcholinesterase (AChE) Alzheimer's Disease researchgate.net
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors (e.g., D2) Parkinson's Disease, Schizophrenia
Serotonin Receptors (e.g., 5-HT3) Anxiety, Depression uni-leipzig.de
Ion Channels Potassium Channels Multiple Sclerosis, Epilepsy nih.gov

| Other Proteins | Sigma-1 (σ₁) Receptor | Neuropathic pain, Neuroprotection researchgate.net |

Drug repurposing, or finding new uses for existing compounds, is a cost-effective strategy for drug development. Any existing derivatives of this compound, perhaps synthesized as intermediates or for other research purposes, could be subjected to broad biological screening. In silico methods can predict potential biological activities and targets for novel piperidine derivatives, guiding these repurposing efforts. clinmedkaz.org Given the wide range of activities associated with the piperidine scaffold, from antimicrobial to anticancer effects, such screening could uncover unexpected therapeutic applications. clinmedkaz.orgresearchgate.net

Development of this compound as Chemical Probes

Beyond direct therapeutic use, derivatives of this compound can be developed into valuable chemical probes. These tools are essential for basic research to identify and validate new drug targets and to understand disease mechanisms. By attaching a reporter group (e.g., a fluorescent dye) or a reactive handle for "click chemistry," the molecule can be used to track its interactions within a cell. The synthesis of aminopyridines with fluorescent properties has been explored, providing a template for developing similar probes from the this compound scaffold. mdpi.com Such probes could be used in various applications, including fluorescence microscopy, affinity chromatography, and target engagement assays.

Table 4: Functional Modifications of this compound for Chemical Probe Development

Modification Functional Group Added Position on Scaffold Application
Fluorescent Labeling Fluorophore (e.g., Dansyl, NBD) Amino group of the phenyl ring Cellular imaging, fluorescence polarization assays
Affinity-Based Probing Biotin Amino group or a new synthetic handle Target pull-down and identification
Photoaffinity Labeling Diazirine, Benzophenone Phenyl ring Covalent labeling of target proteins upon UV irradiation

| Click Chemistry Handle | Alkyne or Azide | Amino group or a new synthetic handle | Bioorthogonal ligation to reporter tags (e.g., for proteomics) |

Use in Target Identification and Validation

The structure of this compound is well-suited for its development as a chemical probe to aid in target identification and validation. Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system. The primary aromatic amine on the phenyl ring serves as a chemical handle for modification. By attaching photoreactive groups or affinity tags (like biotin) to this amine, researchers can create tools for photo-affinity labeling or protein pulldown experiments. These techniques are instrumental in identifying the specific protein targets of a bioactive compound and validating their relevance to a disease pathway. acs.org

Furthermore, the core scaffold itself can be used to screen against various biological targets. The piperidone ring is a common motif in medicinal chemistry, and N-aryl lactams have been explored for a range of biological activities. researchgate.netrsc.org Systematic screening of this compound against diverse target classes, such as kinases, G-protein coupled receptors (GPCRs), or metabolic enzymes, could uncover novel biological activities and starting points for therapeutic development.

Conjugation Strategies for Imaging or Delivery Applications

The primary amino group (-NH₂) of this compound is a prime site for chemical conjugation, allowing the molecule to be linked to imaging agents or drug delivery systems. This functional group can readily undergo several well-established bioconjugation reactions.

Potential Conjugation Reactions:

Reaction Type Reagent/Linker Resulting Bond Application
Amide Coupling Activated Carboxylic Acids (e.g., NHS esters) Amide Stable linkage for fluorophores, chelators for PET imaging (e.g., DOTA), or drugs.
Isothiocyanate Coupling Isothiocyanates (e.g., FITC) Thiourea Attachment of fluorescent dyes for cellular imaging.
Reductive Amination Aldehydes/Ketones Secondary Amine Linkage to biomolecules or carrier systems.

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide | Stable linkage for various functional moieties. |

These strategies would enable the development of targeted probes for positron emission tomography (PET) or fluorescence imaging, allowing for non-invasive visualization of the compound's distribution and target engagement in preclinical models. researchgate.net Similarly, conjugation to polymers, nanoparticles, or antibodies could enhance its pharmacokinetic properties or facilitate targeted delivery to specific tissues or cells.

This compound as a Privileged Scaffold for Chemical Biology and Drug Discovery

The concept of a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple, distinct biological targets through modification of its peripheral functional groups. nih.gov Both the piperidine ring and substituted aniline (B41778) moieties are considered important components in drug design. arizona.eduresearchgate.net The rigid, N-arylated lactam structure of this compound provides a defined three-dimensional shape that can be systematically decorated to create libraries of diverse compounds for screening.

Design of Complex Architectures Incorporating the Core

The core structure of this compound offers multiple vectors for chemical elaboration to generate more complex molecular architectures. Synthetic chemists can build upon this scaffold to explore a wider chemical space and optimize biological activity.

Key Modification Points:

The Aromatic Amine: This group can be acylated, alkylated, or used as a nucleophile in various coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to introduce diverse substituents. jptcp.com

The Phenyl Ring: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of halogens, nitro groups, or other functionalities that can alter electronic properties or serve as handles for further modification.

The Piperidinone Ring: The alpha-carbons to the lactam carbonyl can potentially be functionalized. More advanced synthetic routes could involve the synthesis of derivatives with substituents on the piperidinone ring itself, starting from functionalized piperidin-2-ones. researchgate.net

Through these modifications, the core scaffold can be embedded within larger, more complex molecules designed to target specific protein-protein interactions or enzymatic active sites.

Fragment-Based Drug Design Initiatives

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govnih.gov These fragments are then optimized and grown or linked together to create a more potent lead compound. astx.com

With a molecular weight of 204.27 g/mol , this compound fits the profile of a molecular fragment. It possesses key features desirable in a fragment library, including structural rigidity from the N-aryl linkage and functional groups (amine, amide, methyl group) that can form specific interactions with a protein target. rsc.orgyork.ac.uk

Properties of this compound as a Molecular Fragment:

Property (Rule of Three)GuidelineValue for CompoundCompliance
Molecular Weight ≤ 300 Da204.27 DaYes
cLogP ≤ 3~1.4 (Predicted)Yes
Hydrogen Bond Donors ≤ 31 (amine -NH₂)Yes
Hydrogen Bond Acceptors ≤ 32 (amine N, carbonyl O)Yes
Rotatable Bonds ≤ 31Yes

This compound or its constituent parts (e.g., aminotoluene, piperidin-2-one) could be included in fragment screening libraries to identify initial hits against novel drug targets. Structural information from techniques like X-ray crystallography could then guide the rational "growing" of the fragment from its amine or phenyl ring positions to improve binding affinity and develop a potent inhibitor. nih.gov

Synergistic Effects with Other Bioactive Compounds

Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, are of significant interest in pharmacology. nih.gov While no specific studies on the synergistic effects of this compound have been reported, its structure suggests potential for such interactions. For instance, compounds containing piperidine or related motifs, like piperine, have been shown to enhance the bioavailability and efficacy of other drugs by inhibiting metabolic enzymes or efflux pumps. nih.govdovepress.com

Future research could explore whether this compound or its derivatives can act synergistically with existing therapeutic agents. nih.gov Studies could investigate its effects in combination with anticancer drugs, antibiotics, or anti-inflammatory agents to see if it can enhance their activity, reduce required dosages, or overcome resistance mechanisms. researchgate.net Such interactions could occur at the pharmacodynamic level (acting on the same or complementary pathways) or the pharmacokinetic level (affecting the absorption, distribution, metabolism, or excretion of the partner drug).

Advanced Bioavailability and Metabolic Stability Studies (Excluding Human Clinical Data)

For any compound to be a viable drug candidate, it must possess acceptable pharmacokinetic properties, including bioavailability and metabolic stability. The structure of this compound contains moieties that are susceptible to metabolic transformation.

Potential Metabolic Pathways:

Aromatic Hydroxylation: The phenyl ring can be oxidized by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aryl compounds. nih.gov

N-Dealkylation/Oxidation: The methyl group on the phenyl ring could be oxidized to a carboxylic acid.

Amine Conjugation: The primary amine can undergo glucuronidation or sulfation, leading to rapid excretion.

Lactam Hydrolysis: The amide bond within the piperidin-2-one ring could be cleaved by amidase enzymes. nih.gov

Advanced in vitro studies using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) would be essential to identify the major metabolites and determine the compound's intrinsic clearance. Based on these findings, medicinal chemists could design derivatives with improved metabolic stability. For example, the introduction of fluorine atoms onto the phenyl ring can block sites of oxidation, while modifying the groups adjacent to the lactam or amine can sterically hinder enzymatic degradation, potentially enhancing the compound's half-life and oral bioavailability. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.